molecular formula C4H8N2O3S B13517312 (4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide

(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide

Cat. No.: B13517312
M. Wt: 164.19 g/mol
InChI Key: VOZOZEYLDANNKP-UHFFFAOYSA-N
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Description

(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide is a chemical compound with the molecular formula C4H8N2O3S It is known for its unique structure, which includes an oxazoline ring and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide typically involves the reaction of a suitable oxazoline precursor with methanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production may also involve the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring and methanesulfonamide group can form hydrogen bonds and other non-covalent interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Oxazoline derivatives: Compounds with similar oxazoline rings but different substituents.

    Methanesulfonamide derivatives: Compounds with the methanesulfonamide group attached to different core structures.

    Oxazole derivatives: Compounds formed by the oxidation of oxazoline rings.

Uniqueness

(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide is unique due to its combination of an oxazoline ring and a methanesulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H8N2O3S

Molecular Weight

164.19 g/mol

IUPAC Name

4,5-dihydro-1,2-oxazol-3-ylmethanesulfonamide

InChI

InChI=1S/C4H8N2O3S/c5-10(7,8)3-4-1-2-9-6-4/h1-3H2,(H2,5,7,8)

InChI Key

VOZOZEYLDANNKP-UHFFFAOYSA-N

Canonical SMILES

C1CON=C1CS(=O)(=O)N

Origin of Product

United States

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